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Compound of Interest

Compound Name:
6-(Trifluoromethoxy)quinoline

hydrochloride

CAS No.: 1215206-34-0

Cat. No.: B577523

Get Quote

Introduction & Compound Identity
6-(Trifluoromethoxy)quinoline hydrochloride is a fused heterocyclic aromatic salt.[1] The

incorporation of the trifluoromethoxy (–OCF

) group at the C6 position modulates lipophilicity and metabolic stability, making it a high-value
scaffold for kinase inhibitors and anti-infective agents.

IUPAC Name: 6-(Trifluoromethoxy)quinolin-1-ium chloride[1]

Free Base CAS: 212695-45-9[1][2]

Molecular Formula: C

H

ClF

NO[1]
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Molecular Weight: 249.62 g/mol (Salt); 213.16 g/mol (Free Base)[1]

Synthesis & Impurity Profile
Understanding the synthesis is prerequisite to interpreting the spectra, as specific impurities

(regioisomers or unreacted anilines) may appear in the trace regions of NMR/MS data.

Primary Route: Modified Skraup Synthesis The compound is typically synthesized via the

condensation of 4-(trifluoromethoxy)aniline with glycerol (or acrolein) under acidic conditions,

followed by HCl salt formation.
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Figure 1: Synthetic pathway highlighting the transition from aniline precursor to the final

hydrochloride salt.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy
The formation of the hydrochloride salt induces significant chemical shift changes (

) compared to the free base, primarily due to the deshielding effect of the positive charge on
the nitrogen atom.

Protocol: Sample Preparation
Solvent: DMSO-

(Preferred for salts due to solubility).[1]

Concentration: 10–15 mg/mL.

Reference: TMS (0.00 ppm) or residual DMSO pentet (2.50 ppm).
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Predicted

H NMR Data (400 MHz, DMSO-

)
Note: The protonation at N1 causes a downfield shift, most pronounced at H2, H4, and H8.[1]

Position Proton (ppm) - Salt Multiplicity (Hz)
Assignment
Logic

2 Ar-H 9.15 – 9.25 dd 4.5, 1.5

Deshielded

by N

(alpha).[1]

4 Ar-H 8.80 – 8.90 d 8.5

Deshielded

by N

(gamma).[1]

8 Ar-H 8.35 – 8.45 d 9.0

Peri-effect

from N

.

5 Ar-H 8.10 – 8.20 d 9.0
Ortho to OCF

.

3 Ar-H 7.90 – 8.00 dd 8.5, 4.5
Beta to N

.

7 Ar-H 7.80 – 7.88 dd 9.0, 2.5
Ortho to OCF

.[1]

NH N-H 14.0 – 15.0 br s -

Exchangeabl

e acidic

proton.[1]
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F NMR Data
Shift:

-57.0 to -59.0 ppm.

Signal: Singlet (s).

Note: The chemical shift of the –OCF

group is relatively insensitive to the salt formation compared to the ring protons.

Infrared (IR) Spectroscopy
The IR spectrum serves as a rapid "fingerprint" validation, distinguishing the salt form from the

free base.

Functional Group
Wavenumber (cm

)
Intensity Diagnostic Note

N–H

Stretch
2400 – 3000 Broad, Med

Characteristic

"Ammonium Band" for

HCl salts.

C–F Stretch 1150 – 1250 Strong

Multiple bands due to

–OCF

.

C=N / C=C 1600 – 1630 Medium
Quinoline ring skeletal

vibrations.

C–O–C 1200 – 1220 Strong
Aryl alkyl ether

stretch.[1]

Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and provides structural evidence through

fragmentation.[3][4][5][6]
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Methodology
Ionization: Electrospray Ionization (ESI) in Positive Mode (+ve).

Inlet: Direct infusion or LC-MS (C18 column, Water/Acetonitrile + 0.1% Formic Acid).[1]

Fragmentation Pathway
In ESI+, the salt dissociates, yielding the protonated free base

.

Parent Ion (

): m/z 214.05 (Base Peak).

Isotopic Pattern: A typical M+2 peak is not observed for the cation itself, but if the Cl

counterion is detected in negative mode, it will show the 3:1 ratio (

Cl:

Cl).

Fragmentation Logic (MS/MS):

m/z 214

128: Loss of –OCF

and ring contraction.

m/z 214

186: Loss of CO (28 Da) is rare for ethers; more likely loss of HF or CF

fragments under high energy.

m/z 214

145: Loss of CF
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radical (69 Da).
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-H
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Figure 2: Proposed ESI-MS fragmentation pathway for the cation.

Handling & Stability (Critical for Researchers)
Hygroscopicity: Quinoline hydrochlorides are often hygroscopic. Store in a desiccator at

-20°C.

Free Basing: To recover the free base for reactions requiring non-acidic conditions, partition

between saturated NaHCO

and Ethyl Acetate.

Solubility: Highly soluble in water, methanol, and DMSO; sparingly soluble in non-polar

solvents (Hexane, Et

O).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/product/b577523?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b577523?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

